3-(Azetidin-1-yl)propan-1-amine
Overview
Description
3-(Azetidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C6H14N2. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for more complex molecules .
Mechanism of Action
Target of Action
It is known that the compound is present in various potentially pharmacologically-active molecules
Mode of Action
It is suggested that the compound might interact with its targets through a process that combines azetidine dimerization with a subsequent functionalization such as alkylation or amide formation . The conditions affecting azetidine ring opening and controlled dimerization were investigated .
Biochemical Pathways
It is known that the compound is used in the synthesis of various drug-like n-aminopropyl scaffolds
Result of Action
It is known that the compound is present in various potentially pharmacologically-active molecules , suggesting that it may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-(Azetidin-1-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function. Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and impacting downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental studies to achieve the desired outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence metabolic flux by modulating enzyme activity or altering metabolite levels. These interactions can have significant effects on overall cellular metabolism, impacting processes such as energy production, biosynthesis, and degradation of biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as signal transduction, metabolism, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)propan-1-amine typically involves the alkylation of azetidine. One common method starts with the Boc-protection of (3-bromopropyl)amine, followed by azetidine alkylation and subsequent deprotection under acidic conditions . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Addition Reactions: It can undergo aza-Michael addition with various NH-heterocycles.
Cyclization Reactions: The azetidine ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, acids for deprotection, and various catalysts for cyclization and addition reactions. Typical conditions involve mild temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted azetidines, which can be further functionalized to yield complex molecules with potential pharmacological activities .
Scientific Research Applications
3-(Azetidin-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active molecules, including potential drug candidates.
Biological Research: The compound is used in the design of metal-complexing agents and other biologically active scaffolds.
Industrial Applications: It is utilized in the synthesis of specialized polymers and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler member of the azetidine family, lacking the propan-1-amine side chain.
3-(3-Aminopropyl)azetidine: A closely related compound with similar structural features.
1-Benzhydrylazetane: Another azetidine derivative with different substituents.
Uniqueness
3-(Azetidin-1-yl)propan-1-amine is unique due to its specific structural features, which include both the azetidine ring and the propan-1-amine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .
Properties
IUPAC Name |
3-(azetidin-1-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-3-1-4-8-5-2-6-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZGXSSOURPKGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568352 | |
Record name | 3-(Azetidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54262-75-8 | |
Record name | 3-(Azetidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(azetidin-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 3-(Azetidin-1-yl)propan-1-amine is a useful scaffold in drug development. What makes this structure so versatile?
A1: The this compound structure exhibits promising versatility due to the presence of both the azetidine ring and the aminopropyl chain. [] This combination offers several advantages:
- Opportunities for derivatization: Both the amine group on the azetidine and the terminal amine of the propyl chain can be readily functionalized. This allows chemists to introduce a variety of substituents, fine-tuning the molecule's properties for desired interactions with biological targets. []
- Potential for metal complexation: The presence of two nitrogen atoms within the structure suggests the possibility of forming metal complexes. This opens avenues for exploring applications beyond traditional drug-like molecules. []
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